2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide
Description
2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide is a carbohydrazide derivative characterized by a central benzene ring substituted with an amino group at the 2-position. The tert-butyl group and 3-methoxybenzoyl moiety are attached to the hydrazide nitrogen atoms, conferring steric bulk and electronic modulation.
Properties
IUPAC Name |
2-amino-N-tert-butyl-N'-(3-methoxybenzoyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(2,3)22(18(24)15-10-5-6-11-16(15)20)21-17(23)13-8-7-9-14(12-13)25-4/h5-12H,20H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFSCJWDINDSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino benzoic acid with tert-butyl isocyanide, followed by the introduction of 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Electronic and Steric Modulation
- 3,4,5-Trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide includes multiple methoxy groups, enhancing electron-donating capacity and solubility compared to the single 3-methoxy group in the target compound .
Data Table: Key Structural and Physical Properties
Biological Activity
2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide can be represented as follows:
- Molecular Formula : C15H20N4O3
- Molecular Weight : 288.35 g/mol
Preliminary studies suggest that compounds with similar structural features exhibit anticancer activity primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific mechanism for 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide remains under investigation, but it is hypothesized to involve similar pathways.
Anticancer Efficacy
Recent studies have evaluated the anticancer properties of related compounds which may provide insights into the activity of 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide. For instance, a compound structurally similar to this hydrazide was found to exhibit significant growth inhibition across multiple cancer cell lines with growth inhibition concentrations (GI50) in the nanomolar range .
Table 1: Anticancer Activity Summary
| Compound Name | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | U87 | 200 | Tubulin Inhibition |
| Compound B | BE | 18.9 | Tubulin Inhibition |
| 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide | TBD | TBD | TBD |
Case Studies
- Study on Structural Analogues : A study involving 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that modifications in the benzoyl group significantly enhanced anticancer activity against melanoma and prostate cancer cells . This suggests that structural variations in compounds like 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide could similarly affect its efficacy.
- Combination Therapy : Research has indicated that combining certain hydrazides with radiation therapy can enhance cytotoxic effects in resistant cancer cell lines, implying that 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide may also have synergistic effects when used alongside conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
